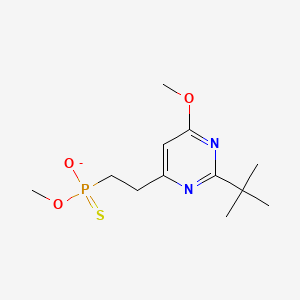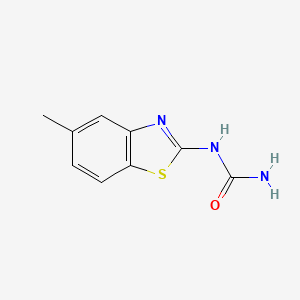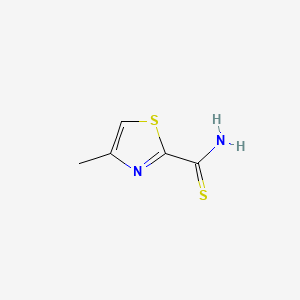
YNYJCXXOTFZQBS-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YNYJCXXOTFZQBS-UHFFFAOYSA-M is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonothioate group, a methoxypyrimidinyl moiety, and a tert-butyl group. These structural features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YNYJCXXOTFZQBS-UHFFFAOYSA-M typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-tert-butyl-6-methoxypyrimidine with an appropriate alkylating agent, followed by the introduction of the phosphonothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
YNYJCXXOTFZQBS-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: The phosphonothioate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The methoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate derivatives, phosphine oxides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
YNYJCXXOTFZQBS-UHFFFAOYSA-M has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which YNYJCXXOTFZQBS-UHFFFAOYSA-M exerts its effects involves its interaction with specific molecular targets. The phosphonothioate group can act as a mimic of phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function. The methoxypyrimidinyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- O-Methyl [2-(2-tert-butyl-6-methylpyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-ethoxypyrimidin-4-yl)ethyl]phosphonothioate
- O-Methyl [2-(2-tert-butyl-6-chloropyrimidin-4-yl)ethyl]phosphonothioate
Uniqueness
YNYJCXXOTFZQBS-UHFFFAOYSA-M stands out due to its methoxy group, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to similar compounds with different substituents.
Propiedades
Número CAS |
117291-73-3 |
|---|---|
Fórmula molecular |
C12H20N2O3PS- |
Peso molecular |
303.337 |
Nombre IUPAC |
2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl-methoxy-oxido-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C12H21N2O3PS/c1-12(2,3)11-13-9(8-10(14-11)16-4)6-7-18(15,19)17-5/h8H,6-7H2,1-5H3,(H,15,19)/p-1 |
Clave InChI |
YNYJCXXOTFZQBS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=NC(=CC(=N1)OC)CCP(=S)([O-])OC |
Sinónimos |
methyl [2-(1,1-dimethylethyl)-6-methoxypyrimidin-4-yl]ethylphosphonothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B568302.png)
![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)





![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)
